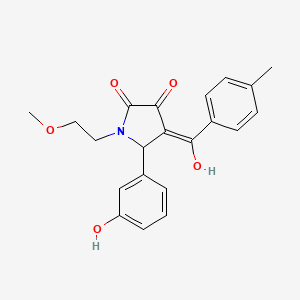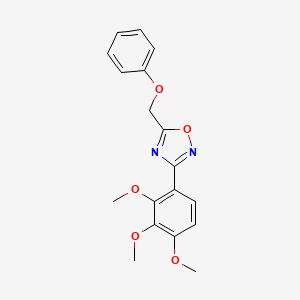![molecular formula C16H15FN2O4S B5320513 2-(4-fluorophenyl)-N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}acetamide](/img/structure/B5320513.png)
2-(4-fluorophenyl)-N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}acetamide, also known as FSN-05, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FSN-05 is a member of the acetamide family, which is a class of compounds used in the development of drugs for various diseases.
作用機序
The mechanism of action of 2-(4-fluorophenyl)-N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis in cancer cells, which leads to the inhibition of cancer cell growth. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta plaques, which are a hallmark of the disease. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, which leads to a reduction in inflammation.
実験室実験の利点と制限
2-(4-fluorophenyl)-N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}acetamide has several advantages for lab experiments, including its high purity and stability. This compound can be easily synthesized using a multistep process, which makes it readily available for lab experiments. However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several future directions for the study of 2-(4-fluorophenyl)-N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}acetamide. One potential direction is to study the toxicity and pharmacokinetics of this compound in vivo. Another potential direction is to study the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, future studies could focus on the optimization of the synthesis method of this compound to improve its purity and yield. Overall, the study of this compound has the potential to lead to the development of new drugs for various diseases.
合成法
2-(4-fluorophenyl)-N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}acetamide can be synthesized by a multistep process. The first step involves the reaction of 4-fluoroaniline with 2-bromo-5-nitrothiophene in the presence of a palladium catalyst to form 2-(4-fluorophenyl)-5-nitrothiophene. The second step involves the reaction of 2-(4-fluorophenyl)-5-nitrothiophene with ethylene glycol and thionyl chloride to form 2-(4-fluorophenyl)-5-nitrophenyl)ethanone. The final step involves the reaction of 2-(4-fluorophenyl)-5-nitrophenyl)ethanone with thioacetic acid in the presence of a base to form this compound.
科学的研究の応用
2-(4-fluorophenyl)-N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In Alzheimer's disease research, this compound has been shown to reduce amyloid-beta plaques, which are a hallmark of the disease. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(2-hydroxyethylsulfanyl)-5-nitrophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c17-12-3-1-11(2-4-12)7-16(21)18-13-8-14(19(22)23)10-15(9-13)24-6-5-20/h1-4,8-10,20H,5-7H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDHCLCZUXHJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=CC(=C2)SCCO)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5320430.png)
![2-cyclopentyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320442.png)

![1-{[1-(butylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B5320452.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5320453.png)
![1-(3-chloro-4-methylphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5320457.png)

amine hydrochloride](/img/structure/B5320481.png)
![N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5320500.png)

![2-[2-(2,4-dichlorophenoxy)ethylidene]-1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)indoline](/img/structure/B5320519.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5320524.png)
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5320530.png)
![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5320532.png)